(5E)-5-(4-hydroxy-3-iodobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazolone ring, a hydroxy-iodophenyl group, and a propyl chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-3-iodophenyl derivatives.
Reduction: Formation of 3-propyl-2-thiol-1,3-thiazolidin-4-one.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-iodophenyl group can engage in hydrogen bonding and halogen bonding with biological macromolecules, influencing their function. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodoacetophenone: Shares the hydroxy-iodophenyl group but lacks the thiazolone ring and propyl chain.
3-Propyl-2-thioxo-1,3-thiazolidin-4-one: Contains the thiazolone ring and propyl chain but lacks the hydroxy-iodophenyl group.
Uniqueness
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12INO2S2 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12INO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h3-4,6-7,16H,2,5H2,1H3/b11-7+ |
InChI Key |
IOIHOEOKZZGQFS-YRNVUSSQSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S |
Origin of Product |
United States |
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